N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group attached to a thiophene ring through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with thiophene-2-carbohydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The biphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.
Scientific Research Applications
N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can be used in the design of new drugs targeting specific diseases.
Material Science: It can be used in the development of new materials with unique electronic and optical properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4-methylaniline
Uniqueness
N’-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide is unique due to the presence of both biphenyl and thiophene moieties, which confer distinct electronic and steric properties
Properties
CAS No. |
315206-39-4 |
---|---|
Molecular Formula |
C18H14N2OS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N2OS/c21-18(17-7-4-12-22-17)20-19-13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-13H,(H,20,21)/b19-13+ |
InChI Key |
IHYXNSVIQRBXOZ-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.